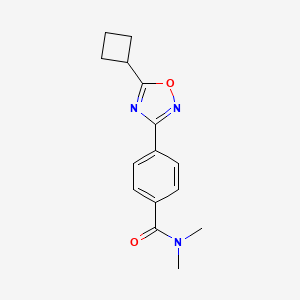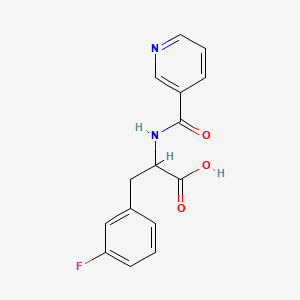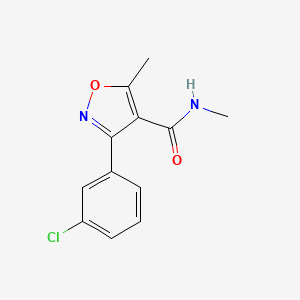
4-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)-N,N-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)-N,N-dimethylbenzamide, also known as CXB, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. CXB belongs to the class of oxadiazole derivatives and has shown promising results in various preclinical studies.
Aplicaciones Científicas De Investigación
4-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)-N,N-dimethylbenzamide has been extensively studied for its potential therapeutic applications. It has shown promising results in various preclinical studies, including anti-inflammatory, analgesic, and anti-cancer activities. 4-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)-N,N-dimethylbenzamide has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Mecanismo De Acción
The mechanism of action of 4-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)-N,N-dimethylbenzamide is not fully understood. However, it is believed that 4-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)-N,N-dimethylbenzamide exerts its therapeutic effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 4-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)-N,N-dimethylbenzamide also modulates the activity of other enzymes and receptors, such as protein kinase C (PKC), nuclear factor kappa B (NF-κB), and transient receptor potential vanilloid 1 (TRPV1).
Biochemical and Physiological Effects
4-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)-N,N-dimethylbenzamide has been shown to have significant biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators, such as prostaglandins and cytokines, and to inhibit the activity of COX-2. 4-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)-N,N-dimethylbenzamide has also been shown to modulate the activity of other enzymes and receptors, such as PKC, NF-κB, and TRPV1. In addition, 4-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)-N,N-dimethylbenzamide has been shown to have analgesic and anti-cancer activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)-N,N-dimethylbenzamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. 4-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)-N,N-dimethylbenzamide is also stable and can be stored for extended periods without degradation. However, 4-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)-N,N-dimethylbenzamide has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Further studies are needed to elucidate the molecular targets of 4-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)-N,N-dimethylbenzamide and its potential side effects.
Direcciones Futuras
There are several future directions for the research on 4-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)-N,N-dimethylbenzamide. First, further studies are needed to elucidate the molecular targets of 4-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)-N,N-dimethylbenzamide and its mechanism of action. Second, 4-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)-N,N-dimethylbenzamide has shown promising results in preclinical studies, and further studies are needed to evaluate its efficacy and safety in clinical trials. Third, 4-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)-N,N-dimethylbenzamide has potential applications in the treatment of neurodegenerative diseases, and further studies are needed to evaluate its neuroprotective effects. Fourth, 4-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)-N,N-dimethylbenzamide has potential applications in the treatment of cancer, and further studies are needed to evaluate its anti-cancer activity. Finally, 4-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)-N,N-dimethylbenzamide has potential applications in the treatment of inflammatory and pain-related disorders, and further studies are needed to evaluate its therapeutic potential in these conditions.
Conclusion
In conclusion, 4-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)-N,N-dimethylbenzamide is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. 4-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)-N,N-dimethylbenzamide has shown promising results in various preclinical studies, including anti-inflammatory, analgesic, and anti-cancer activities. 4-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)-N,N-dimethylbenzamide has also been investigated for its potential use in the treatment of neurodegenerative diseases. Further studies are needed to elucidate the molecular targets of 4-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)-N,N-dimethylbenzamide and its mechanism of action, as well as to evaluate its efficacy and safety in clinical trials.
Métodos De Síntesis
The synthesis of 4-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)-N,N-dimethylbenzamide involves the reaction of 5-cyclobutyl-1,2,4-oxadiazole-3-carboxylic acid with N,N-dimethylbenzamide in the presence of a coupling agent. The resulting product is 4-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)-N,N-dimethylbenzamide, which is obtained as a white crystalline solid. The synthesis method of 4-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)-N,N-dimethylbenzamide has been optimized to obtain high yields and purity.
Propiedades
IUPAC Name |
4-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)-N,N-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-18(2)15(19)12-8-6-10(7-9-12)13-16-14(20-17-13)11-4-3-5-11/h6-9,11H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJTGIMNAWGIBAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)C2=NOC(=N2)C3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)-N,N-dimethylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(azepan-1-yl)ethyl]-4-[6-(cyclohexylamino)pyrimidin-4-yl]benzamide](/img/structure/B7548576.png)
![2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]oxazin-4-yl(oxolan-2-yl)methanone](/img/structure/B7548578.png)

![N~1~-(4-chloro-2-methoxy-5-methylphenyl)-2-(6-fluoroimidazo[1,2-a]pyridin-2-yl)acetamide](/img/structure/B7548602.png)


![5-acetyl-N-(3-methoxyphenyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-2-sulfonamide](/img/structure/B7548618.png)

methanone](/img/structure/B7548632.png)
![5-acetyl-N-(3,5-dimethoxyphenyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-2-sulfonamide](/img/structure/B7548637.png)
![5-acetyl-N-cyclopentyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-2-sulfonamide](/img/structure/B7548643.png)
![Morpholino[2-(1-pyrrolidinyl)-1,3-thiazol-4-yl]methanone](/img/structure/B7548660.png)
![N-1,3-benzothiazol-2-yl-1-[2-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]piperidine-4-carboxamide](/img/structure/B7548662.png)
![5-acetyl-N-phenyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-2-sulfonamide](/img/structure/B7548672.png)